6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
6-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-18-7-5-6-11-22(18)20(27)26(21(28)23-22)17-24-12-14-25(15-13-24)31(29,30)16-10-19-8-3-2-4-9-19/h2-4,8-10,16,18H,5-7,11-15,17H2,1H3,(H,23,28)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDAMJAIBISTMH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antagonistic Activity : It acts as an antagonist to certain neurotransmitter receptors, which may contribute to its effects on mood and anxiety disorders.
- Anti-inflammatory Properties : The sulfonyl group in its structure suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
- Antioxidant Effects : Preliminary studies indicate that it may exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a statistically significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The dosage used was 10 mg/kg administered intraperitoneally for seven consecutive days.
Case Study 2: Anti-inflammatory Activity
In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound at concentrations ranging from 0.1 to 10 µM led to a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports the hypothesis that the compound may be beneficial in treating inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the piperazine moiety can enhance interaction with biological targets such as enzymes involved in cancer progression .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial effects. Research has demonstrated that compounds containing sulfonamide functionalities can effectively inhibit bacterial growth by interfering with folate synthesis pathways. This characteristic positions 6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione as a potential candidate for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperazine ring.
- Introduction of the sulfonyl group.
- Addition of the phenylethenyl moiety.
These synthetic pathways are crucial for optimizing the yield and purity of the final product, which is essential for further biological evaluation.
Case Study 1: Anticancer Evaluation
A study published in Molecules investigated various derivatives of diazaspiro compounds for their anticancer activity against different cancer cell lines. The results showed that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications to this compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Chemistry & Biodiversity, a series of sulfonamide derivatives were tested against a panel of bacterial strains. The findings indicated that compounds with structural similarities to this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Q & A
Q. What controls are essential when evaluating off-target effects in cellular assays?
- Methodology : Include a "scrambled" analog (e.g., non-sulfonylated piperazine derivative) to isolate the sulfonyl group’s role. Use CRISPR-engineered knockout cell lines to confirm target specificity. Parallel artificial membrane permeability assays (PAMPA) differentiate passive diffusion from active transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
